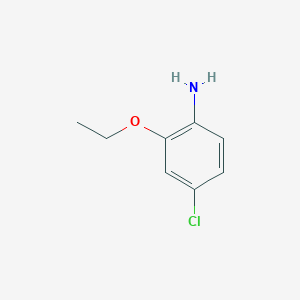

4-Chloro-2-ethoxyaniline

Description

Overview of Aniline (B41778) Chemistry and Halogenation Patterns in Aromatic Systems

Aniline, with the chemical formula C6H5NH2, is a primary aromatic amine consisting of an amino group (-NH2) attached to a phenyl group. geeksforgeeks.org The nitrogen atom in the amino group possesses a lone pair of electrons, which can be delocalized into the benzene (B151609) ring, making the ring electron-rich and highly susceptible to electrophilic aromatic substitution reactions. geeksforgeeks.org This electron-donating nature of the amino group strongly activates the aromatic ring, facilitating reactions like halogenation. chemistrysteps.com

Halogenation of aniline is a classic example of electrophilic aromatic substitution. Due to the strong activating effect of the amino group, aniline reacts readily with halogens like bromine and chlorine. chemistrysteps.compearson.com In fact, the reaction is so facile that it often proceeds to form polyhalogenated products, such as 2,4,6-trihalogenated aniline, without the need for a Lewis acid catalyst that is typically required for the halogenation of benzene. chemistrysteps.commasterorganicchemistry.com The amino group directs incoming electrophiles to the ortho and para positions of the aromatic ring. chemistrysteps.com

The general mechanism for the halogenation of benzene involves the generation of a strong electrophile, such as Br+ or Cl+, often facilitated by a Lewis acid like FeBr3 or AlCl3. chemistrysteps.commasterorganicchemistry.com This electrophile is then attacked by the electron-rich aromatic ring, forming a carbocation intermediate, which subsequently loses a proton to restore aromaticity. masterorganicchemistry.com In the case of aniline, the high electron density at the ortho and para positions allows for direct reaction with the halogen molecule without the need for a catalyst.

Significance of Ethoxy and Chloro Substituents in Substituted Aromatic Amines

The properties and reactivity of the aniline molecule are significantly modified by the presence of substituents on the aromatic ring. The ethoxy group (-OC2H5) and the chloro group (-Cl) in 4-Chloro-2-ethoxyaniline exert distinct electronic effects.

The ethoxy group is an electron-donating group due to the resonance effect of the oxygen's lone pairs, which are delocalized into the aromatic ring. This effect, also known as a +M (mesomeric) effect, increases the electron density of the ring, particularly at the ortho and para positions, making the ring more reactive towards electrophilic substitution. lkouniv.ac.in Generally, electron-donating groups increase the basicity of aromatic amines. lkouniv.ac.in

In the context of nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring, the presence of electron-withdrawing groups like nitro or chloro can accelerate the reaction. masterorganicchemistry.com The chloro group in this compound can potentially act as a leaving group in such reactions.

Academic Research Context and Potential Research Trajectories for this compound

Substituted anilines, including this compound, are valuable intermediates in organic synthesis. For instance, the related compound 4-chloro-2-methoxyaniline (B126167) is used in the synthesis of CXCR2 antagonists. scbt.com Aromatic amines are also precursors in the production of dyes, pharmaceuticals, and other specialty chemicals. geeksforgeeks.orggoogle.com

Research involving chloroethoxyaniline derivatives often focuses on their synthesis and their role as building blocks for more complex molecules. For example, a study reported the synthesis of a hybrid molecule based on a substituted aryloxyacetic acid, which involved a chloro- and ethoxy-substituted nitrophenol intermediate. mdpi.com The synthesis of Schiff bases from substituted anilines like 4-ethoxyaniline is another area of investigation, with applications in coordination chemistry and the development of novel compounds with potential biological activity. researchgate.net

Future research on this compound could explore several avenues:

Synthesis of Novel Compounds: Utilizing this compound as a starting material for the synthesis of new heterocyclic compounds, dyes, or potential pharmaceutical agents.

Reaction Mechanism Studies: Investigating the kinetics and mechanisms of electrophilic and nucleophilic substitution reactions involving this specific substitution pattern to better understand the interplay of the activating ethoxy group and the deactivating chloro group.

Material Science Applications: Exploring its use in the development of new polymers or functional materials. A patent for the preparation of 4-chloro-2,5-dimethoxyaniline (B1194742) highlights the increasing market demand for such substituted anilines as organic chemical raw materials. patsnap.com

Properties

IUPAC Name |

4-chloro-2-ethoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJMJIHMADVVCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Ethoxyaniline

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The substituted benzene (B151609) ring of 4-Chloro-2-ethoxyaniline is the primary site for electrophilic and nucleophilic aromatic substitution reactions. The nature and position of the existing substituents profoundly influence the rate and regioselectivity of these reactions.

The amino group (-NH2) of this compound is a key functional group that readily participates in nucleophilic reactions, most notably amidation and imine formation.

Amidation: The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic. It can react with acylating agents like acyl chlorides or acid anhydrides to form N-aryl amides. For instance, the reaction of an aromatic amine with chloroacetyl chloride is a common method for synthesizing chloroacetamides. scholarsresearchlibrary.com This general principle applies to this compound, which can be converted to N-(4-chloro-2-ethoxyphenyl)acetamide. This type of acylation is a fundamental transformation in organic synthesis, often used to protect the amino group or to build more complex molecular architectures. solubilityofthings.com

Imine Formation (Schiff Bases): this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The formation of Schiff bases is reversible and the rate is often optimal under mildly acidic conditions (pH ~5). libretexts.org Studies on related anilines, such as 4-ethoxyaniline, demonstrate their successful reaction with various aldehydes to form Schiff bases with high yields. scispace.comresearchgate.net For example, the reaction between 4-ethoxyaniline and 2-pyridinecarboxaldehyde (B72084) can be achieved by refluxing in ethanol. researchgate.net The electronic nature of the substituents on the aniline (B41778) can influence the reaction rate; electron-donating groups on the aniline generally facilitate the initial nucleophilic attack. scispace.com

Table 1: Representative Reactions of the Amino Group

| Reaction Type | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| Amidation | Acyl Chloride (e.g., Acetyl Chloride) | N-(4-chloro-2-ethoxyphenyl)amide | Presence of a base or in a solvent like glacial acetic acid |

| Imine Formation | Aldehyde (e.g., Benzaldehyde) | Schiff Base (C=N bond) | Mildly acidic (pH ~5), often in a solvent like ethanol |

Nucleophilic aromatic substitution (SNAr) reactions, where the chloro substituent is displaced by a nucleophile, are generally challenging for simple aryl chlorides. These reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). ntnu.no

In this compound, the amino and ethoxy groups are electron-donating, which disfavors the SNAr mechanism by increasing electron density on the ring and destabilizing the Meisenheimer complex. Therefore, direct displacement of the chlorine atom by common nucleophiles under standard SNAr conditions is not a facile process. However, such transformations can sometimes be achieved under harsh conditions or through metal-catalyzed cross-coupling reactions, which proceed through different mechanistic pathways. While direct SNAr is unlikely, related chloro-substituted heterocyclic systems can undergo nucleophilic substitution, often requiring elevated temperatures. nih.gov

The outcome of electrophilic aromatic substitution on the this compound ring is determined by the combined directing effects of the three substituents.

Amino (-NH2) group: A powerful activating group and strongly ortho-, para-directing due to its ability to donate its lone pair of electrons into the aromatic π-system via resonance. libretexts.org

Ethoxy (-OC2H5) group: Also an activating group and ortho-, para-directing for the same reason as the amino group, though its activating effect is generally less pronounced. nih.gov

Chloro (-Cl) group: A deactivating group due to its inductive electron-withdrawing effect, but it is ortho-, para-directing because its lone pairs can participate in resonance, stabilizing the arenium ion intermediate when attack occurs at these positions. libretexts.org

In this compound, the positions on the ring are C1 (ethoxy), C2 (amino), C4 (chloro), C5, and C6. The available positions for electrophilic attack are C3, C5, and C6.

The position ortho to the amino group (C3) and ortho to the ethoxy group is sterically hindered.

The position ortho to the amino group (C1) is already substituted.

The position para to the amino group (C5) is also meta to the chloro group and meta to the ethoxy group.

The position ortho to the chloro group (C5) is para to the amino group.

The position ortho to the ethoxy group (C6) is meta to the amino group.

The directing effects can be summarized as follows:

-NH2 group directs to: C1 (substituted), C3, C5

-OC2H5 group directs to: C2 (substituted), C6, C4 (substituted)

-Cl group directs to: C3, C5

Considering these effects, the most activated positions for an incoming electrophile are C5 and C3. The amino group is the strongest activator. The position para to the amino group (C5) is highly favored. The position ortho to the amino group (C3) is also activated but may experience some steric hindrance from the adjacent ethoxy group. Therefore, electrophilic substitution is most likely to occur at the C5 position. A study involving N-(4-alkoxy-aryl) nitrones showed that chlorination can occur at the position ortho to the activating alkoxy group and meta to the other substituent. gavinpublishers.com

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -OC2H5 | C2 | Activating (Resonance) | Ortho, Para |

| -NH2 | C1 | Strongly Activating (Resonance) | Ortho, Para |

| -Cl | C4 | Deactivating (Inductive) | Ortho, Para |

Oxidation and Reduction Chemistry of the Aniline Moiety

The aniline framework is susceptible to both oxidation and reduction, leading to a variety of products depending on the reagents and conditions employed.

Anilines can be oxidized to form a range of products, including quinones and quinone-imines. The oxidation of p-substituted aniline derivatives, such as p-phenetidine (B124905) (4-ethoxyaniline), with oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN) or periodate (B1199274) can yield p-benzoquinone. researchgate.netnih.gov In the case of this compound, oxidation would likely target the electron-rich aromatic ring, activated by the powerful amino and ethoxy donating groups. The expected product from a strong oxidation would be a substituted benzoquinone, likely involving the loss of the ethoxy or amino groups and oxidation of the aromatic ring. For example, related anilines like 4-chloro-2-methylaniline (B164923) can be oxidized to 4-chloro-1,2-benzoquinone. researchgate.net

The aromatic ring of aniline and its derivatives can be reduced to the corresponding cyclohexylamine (B46788) derivative. This transformation typically requires catalytic hydrogenation under pressure, using catalysts such as platinum (Pt), palladium (Pd), or rhodium (Rh) on a carbon support. This reaction, however, is less common in literature for this specific compound compared to reactions involving the functional groups on the ring. The general method for converting an aniline to a cyclohexylamine involves reagents like sodium borohydride (B1222165) in the presence of a catalyst or catalytic hydrogenation. msu.edu This process would convert this compound to a substituted cyclohexylamine, saturating the benzene ring while potentially leaving the other functional groups intact under carefully controlled conditions.

Derivatization for Complex Molecular Architectures and Functionalization

The strategic placement of chloro, ethoxy, and amino functional groups on the aniline ring makes this compound a versatile building block for the synthesis of more complex molecules. Its primary amine group serves as a key handle for derivatization, enabling its incorporation into a wide array of molecular scaffolds through various chemical transformations.

Formation of Azo Compounds and Diazenyl Derivatives

The primary aromatic amine functionality of this compound allows it to readily undergo diazotization, a process that converts the amino group into a highly reactive diazonium salt. This intermediate is then typically subjected to a coupling reaction with an electron-rich aromatic partner, such as a phenol (B47542) or another aniline, to form a stable azo compound. These molecules are characterized by the –N=N– (diazenyl) linkage, which chromatically and functionally modifies the resulting architecture.

The synthesis of azo compounds often involves diazotizing the aniline derivative with an agent like sodium nitrite (B80452) in an acidic medium, followed by the addition of a coupling component. For instance, various substituted anilines, including those with chloro and alkoxy groups, are used to create azo dyes. google.com The general procedure involves diazotization using sodium nitrite in hydrochloric acid to generate the diazonium salt, which is then coupled with a suitable aromatic compound to yield the final azo derivative. This classic methodology is broadly applied to anilines to produce a diverse range of azo compounds for various applications, including dyestuffs. google.com While specific examples detailing the coupling partners for diazotized this compound are found within broader studies on azo dye synthesis, the fundamental reactivity is well-established for structurally similar anilines. researchgate.netfarmaciajournal.com

Table 1: Representative Reaction for Azo Compound Formation This table illustrates a general, representative pathway for azo coupling involving a substituted aniline like this compound.

| Reactant 1 (Aniline) | Reactant 2 (Coupling Partner) | Reagents | Conditions | Product Type |

|---|---|---|---|---|

| This compound | Phenol or Naphthol derivative | 1. NaNO₂, HCl | 1. 0-5 °C (Diazotization) | Azo-substituted Phenol/Naphthol |

| 2. NaOH or base | 2. Coupling |

Synthesis of Heterocyclic Systems Incorporating Chloroethoxyaniline Substructures (e.g., Quinoline (B57606), Quinazoline (B50416), Imidazole)

The this compound scaffold is a valuable precursor for constructing nitrogen-containing heterocyclic systems, which are central to medicinal chemistry and materials science.

Quinolines: The synthesis of quinoline derivatives can often be achieved through cyclization reactions involving anilines. Methods like the Skraup, Doebner-von Miller, and Friedländer syntheses utilize anilines as key starting materials. eijppr.com For example, a general approach involves reacting a substituted aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. google.comgoogle.com Specifically, anilines like 4-methoxyaniline have been used to synthesize 6-methoxyquinoline (B18371) derivatives through cyclization with compounds like methyl vinyl ketone, catalyzed by agents such as ferric chloride and zinc chloride. google.comgoogle.comatlantis-press.com This established reactivity pattern is applicable to this compound for accessing the corresponding 6-chloro-8-ethoxyquinoline systems.

Quinazolines: Quinazoline skeletons can be constructed from aniline precursors through various cyclization strategies. One common method involves the reaction of an aniline with a source of two additional carbon atoms and a nitrogen atom. Research has demonstrated the synthesis of 2-ethoxy-4-chloroquinazoline, a key intermediate that can be further functionalized. researchgate.net This intermediate is typically prepared from the corresponding quinazoline-2,4-dione, which itself can be synthesized from anthranilic acid. google.com The 2-ethoxy-4-chloroquinazoline can then undergo nucleophilic substitution with various amines or other nucleophiles to generate a library of substituted quinazolines. researchgate.netresearchgate.net

Imidazoles: The incorporation of the this compound moiety into imidazole (B134444) rings can be achieved through multi-component reactions. The Debus-Radziszewski imidazole synthesis, for example, condenses a dicarbonyl compound, an aldehyde, and an amine in the presence of ammonia (B1221849) or an ammonium salt. nih.gov While direct one-pot syntheses using this compound are less commonly detailed, related anilines such as 4-methoxyaniline and 4-chloroaniline (B138754) are frequently used to produce tetra-substituted imidazoles. researchgate.netrsc.orgiosrjournals.orgnih.gov These reactions typically involve condensing the aniline with a 1,2-dicarbonyl compound (e.g., benzil) and an aldehyde in the presence of ammonium acetate, demonstrating a viable pathway for incorporating the analogous this compound substructure. researchgate.netrsc.org

Table 2: General Schemes for Heterocycle Synthesis This table outlines generalized synthetic routes for incorporating aniline substructures into key heterocyclic systems.

| Target Heterocycle | Aniline Precursor | Typical Co-Reactants | Common Catalysts/Reagents |

|---|---|---|---|

| Quinoline | This compound | α,β-Unsaturated aldehyde/ketone | Lewis or Brønsted acids (e.g., ZnCl₂, HCl) |

| Quinazoline | This compound | Orthoformates, Cyanamides, Nitriles | Metal catalysts (e.g., Cu, Pd), Acid/Base |

| Imidazole | This compound | 1,2-Dicarbonyl, Aldehyde | Ammonium acetate, Acetic acid |

Construction of Sulfonamide and Amide Scaffolds for Chemical Probes

The nucleophilic amine group of this compound is readily acylated or sulfonylated, providing straightforward access to amide and sulfonamide derivatives. These functional groups are privileged in medicinal chemistry and are often used in the design of chemical probes and biologically active molecules.

Sulfonamides: Sulfonamides are typically synthesized by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base. jcsp.org.pk The reaction of an aniline derivative with an arylsulfonyl chloride is a standard method for creating bis-aryl sulfonamides. nih.gov This transformation is widely employed, and various anilines, including those with methoxy (B1213986) and chloro substituents, are used to generate sulfonamide libraries. jcsp.org.pkijcmas.comnahrainuniv.edu.iq The synthesis generally involves stirring the aniline and the sulfonyl chloride in a suitable solvent, often with a base like pyridine (B92270) or sodium carbonate to neutralize the HCl byproduct. jcsp.org.pk

Amides: Amide bond formation is one of the most fundamental reactions in organic synthesis. This compound can be converted to its corresponding amide by reaction with a carboxylic acid derivative. A common method involves using an activated carboxylic acid, such as an acyl chloride or an acid anhydride. nih.gov Alternatively, modern coupling reagents can be used to facilitate the direct reaction between a carboxylic acid and the aniline. nih.govelsevierpure.com These methods are highly efficient and tolerate a wide range of functional groups, allowing for the construction of complex amide-containing molecules from simple aniline building blocks. nih.gov

Table 3: Synthesis of Sulfonamide and Amide Derivatives This table details the typical reaction partners and conditions for synthesizing sulfonamides and amides from an aniline precursor.

| Derivative Type | Aniline Precursor | Reagent | Conditions | Product Scaffold |

|---|---|---|---|---|

| Sulfonamide | This compound | Aryl- or Alkylsulfonyl chloride | Base (e.g., Pyridine, Na₂CO₃), Organic Solvent | R-SO₂-NH-Ar |

| Amide | This compound | Carboxylic Acid + Coupling Agent | Coupling Agent (e.g., DMTMM, DCC), Solvent | R-CO-NH-Ar |

| Amide | This compound | Acyl Chloride or Anhydride | Base (optional), Solvent | R-CO-NH-Ar |

Advanced Structural Characterization and Spectroscopic Analysis

Crystallographic Studies and Solid-State Architecture

In the crystalline state, molecules related to 4-Chloro-2-ethoxyaniline engage in a variety of intermolecular interactions that define their packing. For instance, in the structure of 4-[(4-Bromophenyl)diazenyl]-2-ethoxyaniline, molecules are linked into polymeric chains along the c-axis. researchgate.net This is achieved through N—H⋯N hydrogen bonds between the amine groups, forming a C(8) graph-set motif. researchgate.net Additionally, a significant intramolecular N—H⋯O hydrogen bond is observed, which contributes to the stability of the molecular conformation. researchgate.net

The concept of supramolecular chemistry is central to understanding these arrangements, where non-covalent interactions guide the self-assembly of molecules into larger, well-defined architectures. nih.gov The energies of these interactions, such as hydrogen bonds, are typically in the range of 15-50 kcal/mol, which is strong enough to create stable structures yet allows for potential reversibility. nih.gov In related chloroaniline structures, intermolecular N—H⋯O hydrogen bonds can lead to the formation of chain-like polymers. nih.gov The study of these interactions is crucial as they dictate many of the material's properties.

The conformation of molecules in the crystalline state provides insight into their intrinsic steric and electronic preferences. In a derivative, 4-[(4-Bromophenyl)diazenyl]-2-ethoxyaniline, the molecule adopts a trans configuration about the azo (–N=N–) double bond. researchgate.net The dihedral angle between the two benzene (B151609) rings in this compound is 24.01 (5)°. researchgate.net The C1—N1—N2—C9 dihedral angle is reported to be 177.3 (4)°, indicating a high degree of planarity across this linkage. researchgate.net

In another related Schiff base, (Z)-6-[(5-chloro-2-methoxyanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one, the dihedral angle between the planes of the two benzene rings is 5.34 (15)°. iucr.org The near-planar geometry of this molecule is stabilized by a strong intramolecular N—H⋯O hydrogen bond. iucr.org Analysis of torsion angles in similar structures, such as the C7—C6—O2—C9 torsion angle of -174.61 (10)° in 2-chloro-N-(4-methoxyphenyl)acetamide, indicates that the methoxy (B1213986) group lies close to the plane of the phenyl ring. nih.gov

| Compound | Dihedral Angle (°C) | Description | Reference |

|---|---|---|---|

| 4-[(4-Bromophenyl)diazenyl]-2-ethoxyaniline | 24.01 (5) | Between the two benzene rings | researchgate.net |

| 4-[(4-Bromophenyl)diazenyl]-2-ethoxyaniline | 177.3 (4) | C1—N1—N2—C9 | researchgate.net |

| (Z)-6-[(5-chloro-2-methoxyanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one | 5.34 (15) | Between the planes of the benzene rings | iucr.org |

| 2-chloro-N-(4-methoxyphenyl)acetamide | -174.61 (10) | C7—C6—O2—C9 | nih.gov |

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of significant intermolecular contact can be identified as red spots, indicating hydrogen bonds and other close contacts. nih.gov

For a related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, Hirshfeld analysis reveals that C⋯H/H⋯C interactions make the largest contribution to the surface area (33.4%), followed by Cl⋯H/H⋯Cl (20%) and O⋯H/H⋯O (19.5%) interactions. nih.gov In a Schiff base derivative of 5-chloro-2-methoxyaniline (B1222851), the most significant contributions to the crystal packing are from H⋯H contacts (30.8%), with other notable contributions from C⋯H/H⋯C (21.8%), Cl⋯H/H⋯Cl (17.8%), and O⋯H/H⋯O (17.2%) interactions. scienceopen.com This quantitative analysis provides a detailed fingerprint of the forces holding the crystal lattice together.

| Compound | Interaction | Contribution (%) | Reference |

|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)acetamide | C⋯H/H⋯C | 33.4 | nih.gov |

| Cl⋯H/H⋯Cl | 20.0 | nih.gov | |

| O⋯H/H⋯O | 19.5 | nih.gov | |

| (Z)-6-[(5-chloro-2-methoxyanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one | H⋯H | 30.8 | scienceopen.com |

| C⋯H/H⋯C | 21.8 | scienceopen.com | |

| Cl⋯H/H⋯Cl | 17.8 | scienceopen.com | |

| O⋯H/H⋯O | 17.2 | scienceopen.com |

Computational Chemistry and Quantum Mechanical Investigations

Computational methods, particularly Density Functional Theory (DFT), provide theoretical insights that complement experimental findings. These calculations can predict molecular geometries, electronic structures, and reactivity patterns with a high degree of accuracy.

DFT calculations are widely used to optimize molecular geometries and predict various molecular properties. For 1-(4-chlorophenyl)-3-(2-ethoxyphenyl)triazene, a compound synthesized from 2-ethoxyaniline, geometry optimization was performed at the B3LYP/6-311++G(2d,p) level of theory. chemrevlett.com The calculated bond lengths and angles show good correlation with experimental data obtained from X-ray crystallography, although discrepancies exist due to the fact that calculations are performed on a single molecule in the gas phase, whereas experiments are conducted on a crystal lattice where intermolecular forces are at play. chemrevlett.com For example, the theoretical N=N bond length was calculated to be 1.257 Å, slightly longer than a typical double bond, while the N-N bond was 1.325 Å, shorter than a typical single bond, indicating π-electron delocalization across the triazene (B1217601) group. chemrevlett.com

| Compound | Bond | Theoretical Bond Length (Å) | Experimental Bond Length (Å) | Reference |

|---|---|---|---|---|

| 1-(4-chlorophenyl)-3-(2-ethoxyphenyl)triazene | N=N | 1.257 | - | chemrevlett.com |

| N-N | 1.325 | - | chemrevlett.com |

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. scispace.com A smaller energy gap suggests a molecule is more reactive. nih.govacs.org

In studies of halo-functionalized hydrazones, FMO analysis revealed that the energy gaps were on the order of 7.2-7.3 eV. nih.gov Global reactivity descriptors derived from FMO energies can further quantify a molecule's stability. nih.govacs.org For derivatives of this compound, the distribution of HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively, thus providing predictions of the molecule's reactive behavior.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study the delocalization of electron density between filled Lewis-type orbitals and empty non-Lewis orbitals. This analysis provides a quantitative description of intramolecular interactions, charge transfer, and the stabilization energy associated with these phenomena. nih.govresearchgate.net

Studies on related aniline (B41778) derivatives have shown that the nature and position of substituents significantly influence the NBO charge distribution. rsc.org For example, electron-donating groups like the ethoxy group increase the negative charge on the nitrogen atom of the aniline, while electron-withdrawing groups like chlorine have the opposite effect. rsc.org This modulation of charge density directly impacts the molecule's reactivity and the nature of its intramolecular hydrogen bonds. chemrevlett.com

Theoretical Vibrational and Electronic Spectroscopic Property Predictions

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in predicting and interpreting the spectroscopic properties of molecules like this compound. By employing methods such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can calculate theoretical vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. chemrevlett.comresearchgate.net

These theoretical predictions are invaluable for assigning experimental spectral bands to specific vibrational modes or electronic transitions. researchgate.net The calculated vibrational frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, leading to excellent agreement with experimental data. chemrevlett.commdpi.com The Potential Energy Distribution (PED) analysis further aids in the precise assignment of each vibrational mode. chemrevlett.com

Similarly, theoretical calculations can predict the electronic absorption wavelengths (λmax) and the nature of the corresponding electronic transitions, such as π→π* and n→π* transitions within the aromatic system. researchgate.net These predictions help in understanding the chromophoric system of the molecule and how its electronic structure is influenced by its substituent groups. researchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation

Beyond basic identification, a suite of advanced spectroscopic techniques is employed to gain comprehensive insights into the complex structure, functional group environments, and electronic behavior of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) for Complex Structural Assignment and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone for the definitive structural elucidation of organic molecules. rsc.orgrsc.org In the case of this compound, NMR provides unambiguous information about the connectivity of atoms and the chemical environment of each proton and carbon atom. beilstein-journals.org

The chemical shifts (δ) in the ¹H NMR spectrum reveal the electronic environment of the protons. For instance, the aromatic protons will exhibit characteristic shifts and coupling patterns (singlets, doublets, multiplets) depending on their position relative to the chloro, ethoxy, and amino groups. rsc.orgmdpi.com The integration of the signals corresponds to the number of protons in each environment. rsc.org The ethoxy group will show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. researchgate.net

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. rsc.orgrsc.org The chemical shifts of the carbon atoms in the aromatic ring are sensitive to the electronic effects of the substituents. beilstein-journals.org The carbons bonded to the electron-withdrawing chlorine and the electron-donating ethoxy and amino groups will have distinct chemical shifts. researchgate.net Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish correlations between protons and carbons, further confirming the structural assignment.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Anilines

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-Chloroaniline (B138754) | 7.14–7.04 (m, 2H), 6.63 (d, 2H) rsc.org | 145.6, 128.9, 122.7, 117.9 rsc.org |

| 4-Ethoxyaniline | 7.06-7.91 (m, Ar-H), 4.10 (q, 2H), 1.32 (t, 3H) researchgate.net | 158.68 (C-O), 121.44–137.53 (Ar-C), 63.88 (CH₂), 15.22 (CH₃) researchgate.net |

| 5-Chloro-2-methoxyaniline | Aromatic and substituent proton signals would be observed. | Aromatic and substituent carbon signals would be observed. nih.gov |

Note: The data presented is for related compounds and serves as an illustrative example of the type of information obtained from NMR spectroscopy. Specific shifts for this compound would need to be experimentally determined.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and their local environment. rsc.orgbeilstein-journals.org These techniques are based on the principle that molecular bonds vibrate at specific frequencies.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected vibrations include:

N-H stretching: From the amino group, typically appearing in the region of 3300-3500 cm⁻¹. chemrevlett.com

C-H stretching: Aromatic and aliphatic C-H stretches around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. chemrevlett.com

C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region. chemrevlett.com

C-O stretching: From the ethoxy group, typically around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

C-N stretching: Aromatic amine C-N stretching in the 1250-1380 cm⁻¹ range. chemrevlett.com

C-Cl stretching: In the lower frequency region, typically 600-800 cm⁻¹.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The combination of both techniques allows for a more complete vibrational assignment. researchgate.net

Table 2: Typical Vibrational Frequencies for Functional Groups in Aromatic Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 chemrevlett.com |

| Aromatic C-H | Stretching | 3000 - 3100 researchgate.net |

| Aliphatic C-H | Stretching | 2850 - 3000 chemrevlett.com |

| Aromatic C=C | Stretching | 1400 - 1600 scispace.com |

| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 |

| Aromatic Amine (C-N) | Stretching | 1250 - 1380 chemrevlett.com |

| Chloroalkane (C-Cl) | Stretching | 600 - 800 |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophoric Systems and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. researchgate.net The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically HOMO) to higher energy orbitals (typically LUMO). ijrte.org For aromatic compounds like this compound, the primary absorptions are due to π→π* transitions within the benzene ring.

The position of the maximum absorption (λmax) and the intensity of the absorption are influenced by the substituents on the aromatic ring. researchgate.net The ethoxy and amino groups, being auxochromes, can cause a bathochromic shift (shift to longer wavelengths) and an increase in the intensity of the absorption bands. scilit.com The chloro group can also influence the absorption spectrum. The UV-Vis spectrum provides valuable information about the conjugated π-system of the molecule and how it is affected by the electronic nature of its substituents. researchgate.netnasa.gov

Applications of 4 Chloro 2 Ethoxyaniline As a Chemical Intermediate

Precursor in the Synthesis of Dyes and Pigments

The structure of 4-chloro-2-ethoxyaniline is well-suited for its role as a precursor in the production of coloration agents. The primary amino group can be readily diazotized and coupled with other aromatic compounds to form extended chromophoric systems characteristic of many dyes and pigments.

Aromatic amines are fundamental precursors for the synthesis of azo dyes, which constitute the largest and most diverse class of commercial organic dyes. imrpress.com The synthesis involves a diazotization reaction, where the primary aromatic amine is converted into a diazonium salt, followed by a coupling reaction with an electron-rich coupling component, such as a phenol (B47542) or another aniline (B41778) derivative. imrpress.com While direct examples for this compound are specific, its structural analogues, such as 4-chloro-2-methoxyaniline (B126167) and 4-ethoxyaniline, are known intermediates in dye production. solubilityofthings.comchemball.com For instance, 4-chloro-2,5-dimethoxyaniline (B1194742) is a valuable intermediate for preparing dyes and pigments. google.com

The presence of the ethoxy and chloro substituents on the aniline ring influences the electronic properties of the resulting diazonium salt and, consequently, the color and properties of the final dye. These substituents can modify the hue, fastness, and reactivity of the dye molecule. In the context of reactive dyes, which form covalent bonds with textile fibers, the aniline derivative can be part of a larger structure that includes a fiber-reactive group. google.comgoogle.com These dyes are crucial for achieving vibrant and durable colors on cellulosic fibers like cotton. imrpress.com

Table 1: Examples of Aniline Derivatives Used in Azo Dye Synthesis

| Diazo Component (Aniline Derivative) | Coupling Component | Resulting Dye Class |

|---|---|---|

| 4-Chloro-2-methoxyaniline | Naphthol derivatives | Azo Dye |

| 4-Ethoxyaniline | Pyrazolone derivatives | Azo Dye |

The relationship between a molecule's structure and its color is a central concept in the chemistry of dyes. The specific substituents on the aromatic rings of an azo dye have a profound impact on its absorption spectrum and thus its perceived color. The electron-donating ethoxy group (-OC2H5) and the electron-withdrawing, yet ortho-para directing, chloro group (-Cl) in this compound play a significant role in modulating the electronic structure of any derived chromophore.

When incorporated into a dye, the ethoxy group typically causes a bathochromic shift (a shift to longer wavelengths), which deepens the color. The chloro group can also influence the color and is particularly important for improving the lightfastness and chemical stability of the dye. Research on various substituted anilines and their resulting dyes allows for the systematic study of these effects. For example, studies on anthraquinone (B42736) derivatives, which are another important class of dyes, show how different anilino-substituents, including chloroanilino groups, systematically alter the inhibitory activity against certain enzymes, demonstrating the predictable influence of such substitutions on molecular properties. nih.gov Similarly, computational and experimental studies on Schiff base compounds derived from substituted anilines help correlate the electronic properties with observed biological or physical characteristics, providing a framework for understanding structure-property relationships. researchgate.net

Building Block for Advanced Organic Materials

The reactivity of this compound also lends itself to the synthesis of polymers and materials with specific electronic or optical properties.

Substituted anilines can undergo oxidative polymerization to form polyanilines, a class of conducting polymers with a wide range of potential applications in electronics, anti-corrosion coatings, and sensors. rsc.org The properties of the resulting polymer, such as solubility, processability, and conductivity, are highly dependent on the nature of the substituents on the aniline monomer. rsc.org

Specifically, 5-chloro-2-ethoxyaniline (B174713) has been identified as a suitable monomer for the preparation of novel electrically conductive polymers. nasa.gov The polymerization of such substituted anilines can be achieved through chemical or electrochemical methods. nih.govresearchgate.net The presence of the ethoxy and chloro groups can enhance the solubility of the resulting polymer in common organic solvents, which is a significant advantage for processing and fabricating thin films or other material forms. For example, poly(o-ethoxyaniline) (POEA), a derivative of polyaniline, has been studied for its unique properties and its potential in blends and composites. researchgate.net The inclusion of a chlorine atom can further modify the polymer's electronic properties and stability.

Table 2: Monomers for Functional Polymer Synthesis

| Monomer | Polymer Class | Potential Application |

|---|---|---|

| Aniline | Polyaniline (PANI) | Conducting materials, sensors |

| o-Ethoxyaniline | Poly(o-ethoxyaniline) (POEA) | Soluble conducting polymers, electrochromic devices |

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including frequency doubling and optical switching. scispace.combohrium.com Aniline derivatives are often used as building blocks for NLO materials, frequently in the form of Schiff bases created by reacting the aniline with an aldehyde. sci-hub.se These molecules often possess a donor-π-acceptor (D-π-A) structure, which is conducive to large second-order hyperpolarizabilities.

The combination of the electron-donating ethoxy group and the electron-withdrawing chloro group in this compound makes it an interesting candidate for creating NLO-active materials. For instance, a study on 4-chloro-4'-methoxy benzylideneaniline (B1666777), a related Schiff base, demonstrated significant second harmonic generation (SHG) efficiency. researchgate.net The investigation of various substituted benzylideneaniline derivatives has shown that the arrangement of substituents on the aniline ring is crucial for tuning the NLO properties. sci-hub.se Theoretical and experimental studies on molecules like 1-((E)-(4-chlorophenylimino)methyl)naphthalen-2-ol explore their third-order NLO properties for applications in optical limiting. dntb.gov.ua

Intermediate in the Design of Specific Molecular Scaffolds for Chemical Research

Beyond dyes and polymers, this compound serves as an intermediate in the synthesis of complex molecular scaffolds for various research applications, including medicinal chemistry. The distinct functional groups allow for sequential, regioselective reactions to build elaborate molecular architectures.

Substituted anilines are common starting materials for the synthesis of heterocyclic compounds and other complex structures. For example, chloro- and methoxy-substituted anilines are used to create quinoline (B57606) and quinazoline (B50416) derivatives, which are important scaffolds in drug discovery. nih.gov The synthesis of 2,4-diarylaminopyrimidine derivatives as potent enzyme inhibitors often involves substituted anilines as key reagents. nih.gov In one reported synthesis, 5-chloro-2-ethoxyaniline was used to prepare a series of 1,3,5-triazine-2,4,6-triamines as potential chemical chaperones for Gaucher Disease. nih.gov Similarly, the synthesis of complex imidazole-based ligands and their metal complexes can start from substituted anilines like 4-methoxyaniline, highlighting the utility of such building blocks in coordination chemistry and materials science. rsc.org The ability to use this intermediate in multicomponent reactions further expands its utility, allowing for the rapid construction of diverse and biologically relevant scaffolds like unsaturated imidazolones. ed.ac.uk

Synthesis of Imino and Imidazo (B10784944) Derivatives for Structure-Activity Relationship (SAR) Studies

The primary amino group of this compound also serves as a handle for the synthesis of imine and imidazole-containing compounds, which are important for generating molecular diversity in SAR studies.

Imino Derivatives

Imines, or Schiff bases, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone unsri.ac.id. This reaction is typically straightforward, often requiring simple mixing of the reactants in a suitable solvent like ethanol, sometimes with acid or base catalysis researchgate.netnih.gov. The formation of an imine from this compound and a carbonyl compound introduces a C=N bond, which can be crucial for biological activity or can serve as an intermediate for further transformations, such as reduction to a secondary amine. The synthesis of Schiff bases from variously substituted anilines (e.g., 4-ethoxyaniline, 4-fluoroaniline) and aldehydes is a common strategy for creating libraries of compounds for biological screening researchgate.netdoaj.org.

| Aniline Derivative | Carbonyl Compound | Conditions | Application |

| 4-Ethoxyaniline | 2-Pyridinecarboxaldehyde (B72084) | Reflux in ethanol | Synthesis of new Schiff bases researchgate.net |

| 5-Chlorosalicylaldehyde | 4-Fluoroaniline | Methanolic medium, RT | Synthesis of metal complexes with antibacterial activity doaj.org |

| 4-Chloroaniline (B138754) | Aldehyde derivative | Microwave irradiation | Synthesis of new thiazolidin-4-one derivatives uokerbala.edu.iq |

Imidazo Derivatives

The synthesis of imidazole (B134444) derivatives from anilines is a more complex process that results in the formation of a five-membered heterocyclic ring. These structures are of great interest in medicinal chemistry nih.goviiste.org. Several synthetic strategies can be envisioned starting from this compound. One common method is the reaction of the aniline with an α-haloketone to form an α-aminoketone, which then cyclizes with a source of ammonia (B1221849) (like ammonium (B1175870) acetate) to form the imidazole ring.

Multicomponent reactions offer another efficient route. For example, the condensation of an aniline, an aldehyde, and benzyl (B1604629) isocyanide (or another isonitrile) can yield highly substituted imidazoles chim.itnih.gov. These reactions allow for the rapid generation of a library of compounds by varying each component, which is ideal for SAR studies brieflands.comsemanticscholar.org. While direct synthesis from this compound is not explicitly detailed in the searched literature, the general applicability of these methods to a wide range of substituted anilines strongly supports its utility as a precursor for novel imidazo derivatives chim.itnih.govsioc-journal.cn.

Environmental Fate and Degradation Mechanisms of Chloroethoxyanilines

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation encompasses the chemical transformation of a compound without the involvement of living organisms. Key environmental factors such as sunlight, water, and naturally occurring oxidants drive these processes.

Photolytic and Hydrolytic Stability of the Compound

Photolytic Degradation: Photolysis, the breakdown of compounds by light, is a significant degradation pathway for many aniline (B41778) derivatives. For 4-Chloro-2-ethoxyaniline, direct photolysis can occur when the molecule absorbs light in the environmentally relevant ultraviolet spectrum. Additionally, indirect photolysis is a major route of transformation, primarily driven by reactions with photochemically generated hydroxyl radicals (•OH) in the atmosphere and aquatic environments. The calculated atmospheric half-life for a structurally similar compound, 4-aminodiphenylamine (4-ADPA), due to indirect photodegradation by OH radicals (assuming a 24-hour average concentration of 0.5 x 10^6 OH/cm³), is estimated to be approximately 1.9 hours. oecd.org This suggests that this compound is likely to be rapidly degraded in the atmosphere. In aqueous systems, the presence of photosensitizers like titanium dioxide (TiO₂) can accelerate the photolytic degradation of chlorinated anilines. researchgate.net Studies on 4-chloroaniline (B138754) have shown that its degradation in a UV/TiO₂/H₂O₂ system can lead to the formation of intermediates such as 4-chlorophenol (B41353) and 4-aminophenol. researchgate.net

Hydrolytic Stability: Hydrolysis is the chemical breakdown of a compound due to reaction with water. Many aromatic amines exhibit considerable stability towards hydrolysis under typical environmental pH conditions (pH 5-9). For instance, the related compound triflumuron (B1682543) is reported to be stable to hydrolysis at all tested pH values. While specific experimental data for this compound is limited, it is anticipated to be hydrolytically stable in the absence of catalysts or extreme pH conditions.

Oxidative Degradation in Aquatic and Atmospheric Systems

Aquatic Systems: The oxidation of this compound in aquatic environments is primarily driven by reactions with reactive oxygen species such as hydroxyl radicals (•OH) and, to a lesser extent, ozone (O₃). Advanced Oxidation Processes (AOPs) that generate these radicals have been shown to be effective in degrading chlorinated anilines. researchgate.netnih.gov For example, the oxidation of 4-chloroaniline with persulfate can follow first-order kinetics, with the degradation rate being pH-dependent. ufz.de The reaction of anilines with chlorine dioxide, another oxidant used in water treatment, is also a potential degradation pathway, with the reaction rate increasing with pH. goettingen-research-online.de The oxidation of para-substituted anilines by manganese dioxide (MnO₂), a common mineral in soils and sediments, is another relevant abiotic degradation process, with the rate-limiting step being the electron transfer from the aniline to the MnO₂ surface. acs.org

Atmospheric Systems: In the atmosphere, the primary degradation pathway for volatile and semi-volatile organic compounds like this compound is through gas-phase reactions with hydroxyl radicals (•OH). niwa.co.nz The high reactivity of the OH radical leads to a short atmospheric lifetime for many organic pollutants. niwa.co.nz Based on its chemical structure, this compound is expected to be susceptible to attack by OH radicals, leading to its rapid removal from the atmosphere. oecd.org The initial steps of this reaction likely involve OH radical addition to the aromatic ring or hydrogen abstraction from the amino or ethoxy group.

Biotic Transformation and Biodegradation Studies

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is often the most significant pathway for the removal of organic pollutants from the environment.

Microbial Degradation Pathways and Identification of Metabolites

The microbial degradation of chloroanilines has been extensively studied, and these findings provide a strong basis for predicting the fate of this compound. Herbicides such as carbanilates and phenylureas are known to break down into chloroanilines, which can then be further metabolized by soil and water microorganisms. ekb.eg

A common and well-documented pathway for the aerobic biodegradation of chloroanilines is initiated by an aniline dioxygenase . This enzyme catalyzes the introduction of two hydroxyl groups onto the aromatic ring, leading to the formation of a substituted catechol. In the case of 4-chloroaniline, this results in the formation of 4-chlorocatechol . nih.govasm.org This initial step is an oxidative deamination. nih.gov

Following the formation of the chlorocatechol intermediate, the aromatic ring is cleaved. This can occur through two main pathways:

Ortho-cleavage pathway: The ring is cleaved between the two hydroxyl groups by a catechol 1,2-dioxygenase . This is a common pathway observed in many bacteria that degrade chloroanilines. nih.govasm.orgfrontiersin.org

Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase . This pathway has also been identified in some chloroaniline-degrading bacteria. frontiersin.orgresearchgate.net

Subsequent enzymatic reactions further break down the ring-cleavage products into smaller molecules that can be funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization (the complete breakdown to carbon dioxide, water, and inorganic ions). frontiersin.org

Based on this, a plausible degradation pathway for this compound would involve initial hydroxylation and deamination to form 4-chloro-2-ethoxy-catechol , followed by ring cleavage. Potential metabolites that could be formed during the degradation of this compound are listed in the table below. The identification of these metabolites in environmental samples would provide evidence of the compound's biodegradation.

| Potential Metabolite Name | Chemical Formula |

| 4-Chloro-2-ethoxy-catechol | C₈H₉ClO₃ |

| 4-Chlorocatechol | C₆H₅ClO₂ |

| 2-Ethoxyphenol | C₈H₁₀O₂ |

| Aniline | C₆H₇N |

Enzymatic Biotransformations in Environmental Systems

The biodegradation of this compound is mediated by specific enzymes produced by microorganisms. The key enzymes involved in the initial stages of degradation are:

Aniline Dioxygenase: This is a multi-component enzyme system that catalyzes the initial attack on the aniline ring. frontiersin.org It exhibits broad substrate specificity, allowing it to act on a range of substituted anilines. nih.govasm.org The activity of this enzyme is often inducible, meaning it is produced in higher amounts in the presence of aniline or its derivatives. nih.gov

Catechol 1,2-Dioxygenase and Catechol 2,3-Dioxygenase: These are ring-cleavage enzymes that play a crucial role in breaking down the aromatic structure of the catechol intermediates. nih.govasm.orgnih.govoup.com Some bacteria have been found to possess isofunctional enzymes, meaning they have different dioxygenases that are specific for either unsubstituted or chlorinated catechols. nih.govoup.com

The efficiency of these enzymatic transformations can be influenced by the specific substituents on the aniline ring. For example, the specific activity of aniline oxygenase from Moraxella sp. strain G was found to be more dependent on the size of the substituent rather than its electron-withdrawing effect. nih.govasm.org

Environmental Mobility and Distribution

The mobility of this compound in the environment, particularly in soil and water, is governed by its physicochemical properties, most notably its water solubility and its tendency to adsorb to soil particles and organic matter. The soil adsorption coefficient (Koc) and the octanol-water partition coefficient (Kow) are key parameters used to predict this behavior.

While specific experimental data for this compound are scarce, estimations can be made based on data from structurally similar compounds and through Quantitative Structure-Activity Relationship (QSAR) models. Halogenated anilines, as a class of compounds, are known to adsorb to soil organic matter. epa.gov The sorption of anilines can be influenced by soil pH, as they are weak bases and their speciation (neutral vs. protonated) will affect their interaction with soil surfaces.

Below is a table of estimated environmental mobility parameters for this compound, derived from data for analogous compounds. It is important to note that these are estimates and actual values may vary depending on specific environmental conditions.

| Parameter | Estimated Value | Source/Basis |

| Log Kow (Octanol-Water Partition Coefficient) | 1.93 | QSAR estimation for the isomeric 3-chloro-4-methoxyaniline. researchgate.net |

| Koc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) | 100 - 500 L/kg | Estimated based on Log Kow and general behavior of chloroanilines. |

| Water Solubility | Moderate | Inferred from the structure and properties of related anilines. |

| Environmental Mobility Potential | Moderate | Based on the estimated Koc value, the compound is expected to have moderate mobility in soil. |

The Log Kow value suggests a moderate potential for bioaccumulation in organisms. The estimated Koc value indicates that this compound will likely exhibit some degree of sorption to soil organic carbon, which would retard its movement through the soil profile and reduce its potential to leach into groundwater. However, its mobility will also be dependent on the organic carbon content of the soil and the pH.

Sorption to Soil and Sediments

The tendency of a chemical to bind to soil and sediment particles, a process known as sorption, is a critical factor in determining its mobility and bioavailability in the environment. For aromatic amines like this compound, sorption is primarily influenced by the organic carbon content of the soil, soil pH, and the chemical's molecular structure.

The main mechanisms governing the sorption of anilines in soil include:

Partitioning into Soil Organic Matter: The non-ionic form of the aniline molecule can partition into the organic matter fraction of the soil. This process is hydrophobic and is strongly correlated with the compound's octanol-water partition coefficient (Kow). A higher Kow value generally indicates a greater tendency for sorption to organic matter.

Cation Exchange: Anilines are weak bases and can become protonated in acidic to neutral environments, forming positively charged anilinium cations. These cations can then be adsorbed to negatively charged sites on soil colloids, such as clay minerals and organic matter, through cation exchange. epa.gov Sorption, therefore, tends to increase as the soil pH decreases. researchgate.net

Covalent Bonding: Aromatic amines can undergo oxidative coupling reactions, catalyzed by clay minerals, metal oxides, and microbial enzymes, to form covalent bonds with humic substances in the soil. epa.gov This results in the formation of strongly bound, non-extractable residues, which can significantly extend the persistence of the chemical in the soil. nih.gov

Studies on various chloroanilines demonstrate these principles. For instance, p-chloroaniline (PCA) has been shown to adsorb strongly to soil particles, a behavior attributed to its octanol-water partition coefficient (log Kow of 1.83). mdpi.com Similarly, the sorption of 3,4-dichloroaniline (B118046) (3,4-DCA) is highest in soils with high organic matter content and slightly acidic pH. researchgate.net The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict sorption. A calculated Koc of 95 for the related compound 4-aminodiphenylamine (4-ADPA) suggests a relatively low sorption potential, which would imply higher mobility. oecd.org Given the structural similarities, the sorption of this compound is expected to follow these trends, being influenced by both partitioning and cation exchange mechanisms.

Table 1: Sorption-Related Properties of Aniline and Related Compounds

| Compound | Log Kow | Koc (L/kg) | Reference |

|---|---|---|---|

| Aniline | 0.90 | - | epa.gov |

| p-Chloroaniline (PCA) | 1.83 | - | epa.govmdpi.com |

| 3-Chloro-2-methoxyaniline | 1.80 | - | cymitquimica.com |

| 4-Aminodiphenylamine (4-ADPA) | 1.82 (calculated) | 95 (calculated) | oecd.org |

Volatilization and Leaching Potentials in Various Media

The potential for a chemical to volatilize from soil or water surfaces into the atmosphere, and its potential to leach through the soil profile into groundwater, are key components of its environmental fate.

Volatilization

Volatilization is governed by a compound's vapor pressure and its Henry's Law Constant, which describes the partitioning between air and water. Chemicals with a high Henry's Law Constant tend to volatilize more readily from water.

For the related compound 4-aminodiphenylamine (4-ADPA), a calculated Henry's Law Constant of 2.8 x 10-5 Pa m³/mol indicates a low potential for volatilization from surface waters. oecd.org

The estimated atmospheric half-life for 2-chloroaniline, due to reaction with photochemically-produced hydroxyl radicals, is about 12 hours, suggesting that once in the atmosphere, it would degrade relatively quickly. nih.gov

For aniline, the estimated volatilization half-life from a model river (1 meter deep) is 359 hours, indicating that volatilization is not a rapid dissipation process. canada.ca

Based on these data for analogous compounds, this compound is expected to have a low volatilization potential from water and soil surfaces.

Leaching

Leaching is the process by which a chemical is transported downwards through the soil profile with percolating water. The potential for leaching is inversely related to the strength of its sorption to soil particles and is influenced by its water solubility.

Chemicals with low sorption coefficients (Koc) and high water solubility are more likely to leach into groundwater.

The strong sorption observed for many chloroanilines suggests that their leaching potential may be limited, particularly in soils with high organic matter or clay content. researchgate.netmdpi.com

However, the calculated low Koc value for 4-ADPA (95 L/kg) would suggest a higher potential for mobility and leaching. oecd.org

The water solubility of 4-chloroaniline is 3.9 g/L (or 0.39 g/100ml ), which is moderately high and could facilitate leaching if sorption is not significant. nih.gov

The leaching potential of this compound is therefore expected to be highly dependent on specific soil conditions. In sandy soils with low organic matter, leaching might be a significant transport pathway, whereas in organic-rich or clay soils, strong sorption would likely limit its downward movement.

Table 2: Properties Related to Volatilization and Leaching for Aniline and Related Compounds

| Compound | Henry's Law Constant (Pa m³/mol) | Atmospheric Half-life | Water Solubility | Reference |

|---|---|---|---|---|

| Aniline | - | 3.3 hours | 34 g/L | epa.govcanada.ca |

| 2-Chloroaniline | - | ~12 hours | - | nih.gov |

| 4-Chloroaniline | - | ~9 hours | 3.9 g/L | nih.gov |

| 4-Aminodiphenylamine (4-ADPA) | 2.8 x 10-5 | 1.9 hours (calculated) | 504 mg/L | oecd.org |

Future Directions and Emerging Research Avenues for 4 Chloro 2 Ethoxyaniline Chemistry

Development of Novel and More Sustainable Synthetic Methodologies

The traditional synthesis of chloro-substituted anilines often involves multi-step processes with harsh reagents and significant environmental footprints. Recognizing these limitations, researchers are actively pursuing greener and more efficient synthetic routes for 4-chloro-2-ethoxyaniline and its derivatives.

A promising approach involves the development of one-pot synthesis methods. For instance, the synthesis of 4-chloro-2,5-dimethoxyaniline (B1194742) has been achieved using 2,5-dimethoxyaniline (B66101) as a raw material with copper chloride as a catalyst, reacting at 95°C with oxygen passed through a hydrochloric acid solution. patsnap.com This method boasts a high conversion rate and selectivity, offering a more environmentally friendly alternative to traditional methods. patsnap.com

Furthermore, the use of green solvents like water and polyethylene (B3416737) glycol (PEG) is being explored to minimize the use of hazardous organic solvents. mdpi.comacs.org Research has shown that reactions such as the amination of fused pyrimidines can be effectively carried out in water, leading to higher reaction rates compared to organic solvents. acs.org Similarly, PEG-400 has been successfully used as a solvent for nucleophilic aromatic substitution reactions, resulting in excellent yields in short reaction times. mdpi.com The development of such methods aligns with the principles of green chemistry, aiming to reduce waste and energy consumption. mdpi.com

Recent advancements in synthetic techniques also include microwave-assisted and ultrasound-irradiated reactions, which can lead to higher yields and faster reaction times compared to conventional methods. researchgate.net These techniques offer a more energy-efficient approach to synthesizing derivatives of 4-ethoxyaniline. researchgate.net

Exploration of Advanced Catalytic Applications in Its Derivatization

The derivatization of this compound is crucial for expanding its application scope. Advanced catalytic systems are at the forefront of this exploration, enabling the synthesis of complex molecules with high precision and efficiency.

Organocatalysis, for example, offers a metal-free alternative for various chemical transformations. Bifunctional iminophosphorane squaramide catalysts have been successfully employed in the enantioselective synthesis of hydroquinazolines. rsc.org This highlights the potential for developing highly selective catalytic systems for the derivatization of aniline (B41778) compounds.

Moreover, palladium-catalyzed cross-coupling reactions remain a powerful tool for C-H functionalization. Research into para-selective C-H olefination of aniline derivatives using a Pd/S,O-ligand catalyst demonstrates the potential for regioselective modifications of the aromatic ring. acs.org The development of novel ligands and catalytic systems will continue to be a key area of research, enabling more complex and targeted derivatizations of this compound.

The synthesis of hetero-bifunctional reactive dyes containing a 2-ethoxy-4-chloro-s-triazine moiety showcases the application of derivatization to create functional materials with improved properties. researchgate.net These dyes exhibit enhanced reactivity and fixation on cotton at lower temperatures, demonstrating the impact of tailored derivatization on material performance. researchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Environmental Chemistry

The unique properties of this compound and its derivatives position them at the intersection of several scientific fields. This interdisciplinary approach is expected to yield significant breakthroughs in materials science and environmental applications.

In materials science, substituted anilines are investigated for their potential in creating novel polymers and organic electronic materials. solubilityofthings.com The structural versatility of compounds like N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline, which features both a chloro-dimethylphenoxy moiety and an ethoxyaniline tail, suggests potential for creating materials with specific electronic or optical properties.

From an environmental perspective, understanding the fate and impact of substituted anilines is crucial. solubilityofthings.com Research into the environmental implications of their synthesis and degradation is essential for developing sustainable chemical processes. solubilityofthings.com This includes studying their behavior in ecological systems and developing methods for their detection and remediation. For example, methods for the determination of chloroaniline traces in environmental waters using selective extraction and liquid chromatography are being developed to monitor their presence in the environment. acs.org

The development of "green" analytical methods for the detection of primary aromatic amines, using novel fluorescent derivatization reagents, further underscores the synergy between organic and environmental chemistry. nih.gov

Applications in High-Throughput Screening and Combinatorial Chemistry for New Chemical Entities

The quest for new drugs and functional molecules has been revolutionized by high-throughput screening (HTS) and combinatorial chemistry. This compound and its derivatives are valuable building blocks in these processes due to their structural features that allow for diverse modifications.

Combinatorial libraries of isoquinoline (B145761) derivatives have been generated using solid-phase synthesis techniques, demonstrating the potential to create large and diverse collections of compounds for biological screening. google.com The modular nature of aniline derivatives allows for the systematic variation of substituents to explore structure-activity relationships (SAR).

HTS methods, coupled with machine learning, are accelerating the discovery of new materials. oaepublish.com For instance, a database of small-molecule hole transport materials was constructed using a molecular splicing algorithm, and their properties were evaluated through high-throughput computational screening. oaepublish.com This approach can be applied to libraries of this compound derivatives to identify candidates for various applications, from pharmaceuticals to organic electronics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-2-ethoxyaniline, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves sequential functionalization of aniline derivatives. For example, starting with 2-ethoxyaniline, chlorination at the para position using electrophilic chlorinating agents (e.g., Cl2/FeCl3) under controlled temperatures (0–5°C) can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Optimization should focus on reaction time, stoichiometry, and quenching methods to minimize byproducts like di-chlorinated species .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify substituent positions (e.g., ethoxy group at C2: δ 1.3–1.5 ppm for CH3, δ 3.8–4.2 ppm for OCH2). Chlorine’s deshielding effect shifts aromatic protons downfield (δ 7.0–7.5 ppm) .

- IR Spectroscopy : Confirm NH2 stretches (3400–3500 cm<sup>−1</sup>) and C-O-C vibrations (1250–1150 cm<sup>−1</sup>).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 155.6 (M<sup>+</sup>) and fragmentation patterns (e.g., loss of Cl or ethoxy groups).

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and which functionals are most reliable?

- Methodological Answer :

- Use hybrid functionals like B3LYP or Becke’s 1993 exchange-correlation functional (e.g., B88/P86) for accurate thermochemical data. These functionals incorporate exact exchange terms, improving agreement with experimental ionization potentials and electron affinities .

- Basis sets (e.g., 6-311G**) should include polarization/diffusion functions. Calculate HOMO-LUMO gaps to assess reactivity and compare with UV-Vis data.

- Validation : Benchmark computed vibrational frequencies against experimental IR/Raman spectra.

Q. What experimental and computational strategies resolve contradictions in reaction kinetics data for this compound derivatives?

- Methodological Answer :

- Error Analysis : Quantify uncertainties in kinetic measurements (e.g., temperature fluctuations, instrument precision). Use Monte Carlo simulations to propagate errors in rate constants.

- DFT Transition-State Modeling : Locate transition states (NEB or QST3 methods) to validate proposed mechanisms. Compare activation energies (ΔG<sup>‡</sup>) with Arrhenius-derived values. Discrepancies may arise from solvent effects omitted in gas-phase calculations .

Data Analysis & Reproducibility

Q. How should researchers handle batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Perform statistical process control (SPC) using control charts for critical parameters (e.g., reaction pH, yield).

- Use ANOVA to identify significant variability sources (e.g., raw material purity, stirring efficiency).

- Document protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw data repositories for cross-validation .

Q. What are best practices for validating computational models against experimental data for this compound?

- Methodological Answer :

- Cross-Validation : Split experimental datasets into training/testing subsets. Compute root-mean-square errors (RMSE) for properties like dipole moments or NMR shifts.

- Sensitivity Analysis : Vary DFT parameters (e.g., grid size, convergence thresholds) to assess robustness.

- Benchmarking : Compare results with high-level methods (e.g., CCSD(T)) where feasible .

Safety & Handling

Q. What are the key safety considerations for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.